Dimethyl aminoterephthalate
CAS No.: 5372-81-6
Cat. No.: VC21205968
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5372-81-6 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | dimethyl 2-aminobenzene-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 |
| Standard InChI Key | DSSKDXUDARIMTR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)OC)N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)OC)N |
Introduction
Chemical Structure and Properties
Dimethyl aminoterephthalate, also known as dimethyl 2-aminobenzene-1,4-dicarboxylate, is characterized by its unique molecular structure consisting of a benzene ring substituted with an amino group and two methyl ester groups in para positions. This configuration contributes to its chemical reactivity and physical characteristics .
Molecular Characteristics
The compound exhibits the following fundamental properties:
| Property | Value |
|---|---|
| CAS Registry Number | 5372-81-6 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | Dimethyl 2-aminobenzene-1,4-dicarboxylate |
| Synonyms | 2-Amino-, Dimethyester; 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester |
Physical Properties
The compound exhibits distinctive physical characteristics that influence its handling and applications:
| Physical Property | Value |
|---|---|
| Physical Appearance | Beige or yellow to light green to brownish crystalline powder |
| Melting Point | 127-130°C |
| Boiling Point | 348.55°C (rough estimate) |
| Density | 0.53 g/cm³ (23°C) |
| Vapor Pressure | 0.007 Pa at 20°C |
| Refractive Index | 1.5400 (estimate) |
Chemical Properties
The chemical behavior of dimethyl aminoterephthalate is defined by several key parameters:
| Chemical Property | Value |
|---|---|
| pKa | 1.26±0.10 (Predicted) |
| pH | 6.9 (10g/l, H₂O, 20°C) |
| Water Solubility | Insoluble (0.04g/l) |
| LogP | 2.32 at 23°C and pH 7 |
| Stability | Stable under recommended storage conditions (below +30°C) |
The compound's amino group serves as a reactive site for various chemical transformations, while the two methyl ester groups provide additional functionality for synthetic applications . The predicted pKa value of 1.26 indicates the relatively low basicity of the amino group, which is influenced by the electron-withdrawing effect of the adjacent ester groups.
Synthesis Methods
Dimethyl aminoterephthalate can be synthesized through several routes, with the reduction of the corresponding nitro compound being the most common approach.
Reduction of Dimethyl Nitroterephthalate
The primary synthetic route involves the reduction of dimethyl 2-nitroterephthalate:
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A 1:1 ethanol/water solution containing ammonium chloride (2.3g) and iron powder (2.3g) is heated to reflux for 30 minutes.
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Dimethyl 2-nitroterephthalate (10.0g) dissolved in ethanol (25ml) is added dropwise to the reaction mixture.
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The reaction is maintained at reflux temperature for an additional 30 minutes and monitored by TLC until completion.
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After cooling, the mixture is filtered through Celite, and the cake is washed with ethanol.
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The filtrate is concentrated to remove ethanol, and the aqueous layer is basified with saturated Na₂CO₃ solution to pH 10.
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The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield the pure product .
This method typically produces yields of approximately 99.1% of dimethyl aminoterephthalate .
Industrial Production Methods
In industrial settings, the production of dimethyl aminoterephthalate employs optimized conditions to ensure high yield and purity:
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Large-scale nitration of dimethyl terephthalate
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Reduction using hydrogen gas with palladium catalysts or iron powder under controlled conditions
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Purification through crystallization and distillation techniques
The industrial process emphasizes efficiency, scalability, and product quality to meet commercial requirements for various applications.
Chemical Reactivity
The reactivity profile of dimethyl aminoterephthalate is largely determined by its functional groups, particularly the amino and ester moieties.
Reactivity of the Amino Group
The amino group in dimethyl aminoterephthalate serves as a versatile reaction site:
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Oxidation reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.
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Substitution reactions: As a nucleophile, the amino group can participate in various substitution reactions with halogenating or alkylating agents.
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Acylation reactions: The amino group readily undergoes acylation to form amides when treated with acyl chlorides or anhydrides.
Ester Group Transformations
The methyl ester groups in dimethyl aminoterephthalate can undergo several transformations:
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Hydrolysis: Under basic or acidic conditions, the ester groups can be hydrolyzed to carboxylic acids.
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Transesterification: The methyl ester groups can participate in transesterification reactions with other alcohols.
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Reduction: Reducing agents like lithium aluminum hydride can convert the ester groups to primary alcohols .
These reactive properties make dimethyl aminoterephthalate a valuable intermediate in the synthesis of more complex molecules.
Applications
Dimethyl aminoterephthalate has found diverse applications across multiple fields due to its unique chemical structure and reactivity.
Pharmaceutical Applications
The compound serves as a crucial intermediate in pharmaceutical synthesis:
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Anticancer drug development: It is used in the preparation of imidazotetrazinones, which function as probes for the action of temozolomide, an alkylating agent used in the treatment of certain brain cancers .
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Neurokinin receptor antagonists: Dimethyl aminoterephthalate is employed in the synthesis of aminoquinazolines with neurokinin-2 receptor antagonist activity, which have potential applications in pain management and other neurological conditions .
Materials Science Applications
In materials science, dimethyl aminoterephthalate contributes to the development of advanced materials:
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Metal-organic frameworks (MOFs): The compound serves as a ligand in the formation of MOFs, which are porous materials with applications in gas storage, separation processes, and catalysis.
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Polymer synthesis: As a bifunctional monomer, it participates in polymerization reactions to form specialized polymers with tailored properties .
Synthetic Chemistry Applications
As a versatile building block in organic synthesis, dimethyl aminoterephthalate facilitates:
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Methylation reactions: The compound can undergo N-methylation to form dimethyl-2-(methylamino)terephthalate using methylating agents like dimethyl sulfate.
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Dye production: It serves as an intermediate in the industrial synthesis of azo dyes and other colorants used in textiles and materials.
The functional diversity of dimethyl aminoterephthalate makes it valuable across these varied application domains, highlighting its significance in modern chemical research and industry.
Biological and Toxicological Properties
Understanding the biological interactions and safety profile of dimethyl aminoterephthalate is essential for its proper handling and application.
Toxicity Profile
Dimethyl aminoterephthalate demonstrates the following toxicological properties:
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Acute toxicity: The compound exhibits relatively low acute toxicity, with oral LD₅₀ values in rats ranging from 4,390 to over 6,590 mg/kg, indicating that high doses are required to produce toxic effects.
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Local effects: It can cause skin irritation, serious eye irritation, and respiratory irritation upon direct contact or inhalation .
Research Developments
Current research involving dimethyl aminoterephthalate spans several domains, reflecting its versatility as a chemical building block.
Organometallic Chemistry
Researchers have investigated the formation and properties of organometallic complexes involving dimethyl aminoterephthalate:
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Tricarbonylchromium complexes: The tricarbonylchromium complex of dimethyl aminoterephthalate has been prepared and studied for its unique structural and electronic properties .
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Coordination chemistry: Various metal complexes with dimethyl aminoterephthalate as a ligand have been explored for their potential catalytic applications.
Pharmaceutical Research
Ongoing pharmaceutical investigations leverage dimethyl aminoterephthalate's structural features:
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Structure-activity relationship studies: The compound serves as a starting point for developing structure-activity relationships in drug design, particularly for compounds targeting neurokinin receptors.
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Prodrug development: Researchers are exploring its potential in prodrug design, where the ester groups can be metabolized to release active pharmaceutical ingredients.
These research directions highlight the continued relevance of dimethyl aminoterephthalate in advancing chemical knowledge and applications.
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